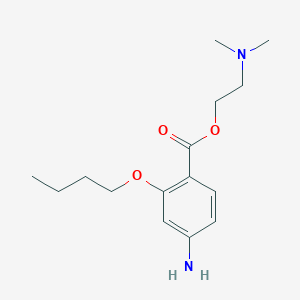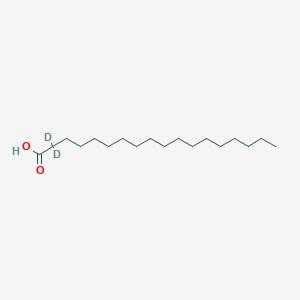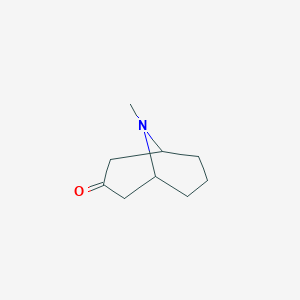
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its antitumor and anti-inflammatory properties. It has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been tested for its ability to enhance plant growth and protect against pests. In material science, this compound has been explored for its potential as a dye and as a component in liquid crystals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also interact with cell membranes and affect their permeability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to enhance the activity of certain enzymes involved in drug metabolism. In vivo studies have shown that this compound can cross the blood-brain barrier and affect brain function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also soluble in water and organic solvents, making it easy to work with. However, this compound has some limitations. It is a relatively new compound, and its properties and applications are still being studied. It may also have some toxicity concerns, and more research is needed to determine its safety.
Orientations Futures
There are several future directions for 2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate research. One area of interest is its potential as a drug delivery system. Researchers are exploring ways to use this compound to deliver drugs to the brain and other parts of the body. Another area of interest is its applications in agriculture. Researchers are studying ways to use this compound to enhance plant growth and protect against pests. Finally, there is interest in exploring the potential of this compound as a dye and as a component in liquid crystals.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
2-(Dimethylamino)ethyl 4-amino-2-butoxybenzoate can be synthesized through the reaction between 4-amino-2-butoxybenzoic acid and 2-(dimethylamino)ethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Propriétés
Numéro CAS |
104068-16-8 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 4-amino-2-butoxybenzoate |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-19-14-11-12(16)6-7-13(14)15(18)20-10-8-17(2)3/h6-7,11H,4-5,8-10,16H2,1-3H3 |
Clé InChI |
CVNZUXHXTUSZSR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N)C(=O)OCCN(C)C |
Autres numéros CAS |
104068-16-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)






![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)